molecular formula C14H11NO4 B5705133 4-(methoxycarbonyl)phenyl nicotinate

4-(methoxycarbonyl)phenyl nicotinate

Cat. No. B5705133
M. Wt: 257.24 g/mol
InChI Key: RFFCKLZAQAUGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxycarbonyl)phenyl nicotinate is a chemical compound that belongs to the class of organic compounds known as nicotinates. It is commonly used in scientific research for its potential applications in various fields, including drug discovery, medicinal chemistry, and pharmacology.

Scientific Research Applications

Synthesis and Ring System Formation

4-(Methoxycarbonyl)phenyl nicotinate has been utilized in the synthesis of complex organic compounds. For example, Beckwith and Westwood (1989) explored its use in the synthesis of indolizidine and quinolizidine ring systems through free radical cyclization. This process showed potential in the creation of a variety of indolizidines, indicating the versatility of 4-(methoxycarbonyl)phenyl nicotinate in organic synthesis (Beckwith & Westwood, 1989).

Material Science and Nanotechnology

In material science, 4-(methoxycarbonyl)phenyl nicotinate has been incorporated into the development of hybrid nanomaterials. Monteiro et al. (2015) described the immobilization of (S)-BINOL, a chiral derivative of 4-(methoxycarbonyl)phenyl nicotinate, onto multiwalled carbon nanotubes. This application demonstrates the potential of 4-(methoxycarbonyl)phenyl nicotinate derivatives in creating advanced materials with specific properties (Monteiro et al., 2015).

Photovoltaic Applications

In the field of renewable energy, particularly solar energy, 4-(methoxycarbonyl)phenyl nicotinate derivatives have been explored. Hemavathi et al. (2019) synthesized a derivative for use in dye-sensitized solar cells (DSSCs), demonstrating its role in improving the efficiency of solar cells. This research highlights the compound's potential in enhancing the performance of photovoltaic devices (Hemavathi et al., 2019).

Charge Transfer Studies

The compound's derivatives have been used in studies related to charge transfer. Yang et al. (2004) investigated the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, including those with a methoxycarbonyl substituent, revealing insights into intramolecular charge transfer mechanisms. Such studies are essential for understanding electronic processes in organic compounds (Yang et al., 2004).

Liquid Crystal Research

4-(Methoxycarbonyl)phenyl nicotinate derivatives have also found applications in the field of liquid crystals. Al-Mutabagani et al. (2021) synthesized derivatives to study their mesomorphic properties, demonstrating the impact of molecular architecture on liquid crystal behavior. This research contributes to the development of new liquid crystal materials with specific properties (Al-Mutabagani et al., 2021).

properties

IUPAC Name

(4-methoxycarbonylphenyl) pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-18-13(16)10-4-6-12(7-5-10)19-14(17)11-3-2-8-15-9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFCKLZAQAUGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxycarbonyl)phenyl pyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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